An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is limited in publicly available literature. This guide provides a comprehensive overview based on established knowledge of structurally related benzimidazole derivatives to project the chemical properties, plausible synthetic routes, and potential biological significance of the title compound.
Core Chemical Properties
4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is a halogenated benzimidazole derivative. The benzimidazole core is a key pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The introduction of bromo, chloro, and methyl substituents is expected to significantly influence its physicochemical properties and biological activity.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole, based on data from analogous compounds.
| Property | Predicted/Inferred Value | Basis for Prediction |
| Molecular Formula | C8H6BrClN2 | |
| Molecular Weight | 245.51 g/mol | |
| Melting Point (°C) | 180 - 220 | The melting points of benzimidazole derivatives are influenced by substitution patterns. For instance, 2-methyl-1H-benzimidazole has a melting point of 175-177°C, while halogenated derivatives often exhibit higher melting points.[2][3] |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in nonpolar solvents; likely insoluble in water. | Benzimidazoles generally show solubility in polar organic solvents.[2][4] The presence of halogens may slightly decrease aqueous solubility.[5] |
| pKa | 4.5 - 5.5 | The imidazole moiety imparts basic character. Electron-withdrawing halogen substituents are expected to decrease the pKa compared to unsubstituted benzimidazole. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole would rely on standard spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of similar compounds.[6][7][8][9][10]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (H-5) | 7.4 - 7.6 | Singlet or Doublet |
| Aromatic-H (H-7) | 7.2 - 7.4 | Singlet or Doublet |
| N-H | 12.0 - 13.0 | Broad Singlet |
| Methyl-H (C-2) | 2.5 - 2.7 | Singlet |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C=N (C-2) | 150 - 155 |
| Aromatic C-Br (C-4) | 115 - 120 |
| Aromatic C-Cl (C-6) | 125 - 130 |
| Other Aromatic C | 110 - 140 |
| Methyl C | 12 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11][12][13]
| Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretch | 3100 - 3400 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=N Stretch | 1610 - 1640 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 500 - 650 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.[14][15][16][17][18] The M+2 peak will be significant due to the natural abundance of 37Cl and 81Br isotopes.
| Ion | Predicted m/z |
| [M]+ | 244 |
| [M+2]+ | 246 |
| [M+4]+ | 248 |
Experimental Protocols: A Plausible Synthetic Approach
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[19][20][21][22][23] The following is a proposed two-step synthesis for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole.
Step 1: Synthesis of 4-Bromo-6-chloro-1,2-phenylenediamine
This intermediate can be synthesized from commercially available starting materials through nitration and subsequent reduction steps.
Step 2: Condensation with Acetic Acid
The target compound can be synthesized by the condensation of 4-Bromo-6-chloro-1,2-phenylenediamine with acetic acid under acidic conditions.
Materials:
-
4-Bromo-6-chloro-1,2-phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Ethanol
Procedure:
-
A mixture of 4-Bromo-6-chloro-1,2-phenylenediamine (1 equivalent) and glacial acetic acid (excess) is heated to reflux in the presence of 4M hydrochloric acid for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.
-
The pH of the solution is adjusted to ~8 with a saturated sodium bicarbonate solution to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol.
Caption: Proposed synthetic workflow for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[24][25][26] The specific biological activity of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole has not been reported. However, based on the activities of related halogenated benzimidazoles, it can be hypothesized that this compound may exhibit cytotoxic effects against cancer cell lines or antimicrobial properties.
For instance, halogenated benzimidazoles have been shown to inhibit various enzymes and signaling pathways crucial for cell proliferation and survival. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by the target compound.
Conclusion
References
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- 4. researchgate.net [researchgate.net]
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- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
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- 20. mdpi.com [mdpi.com]
- 21. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 22. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
